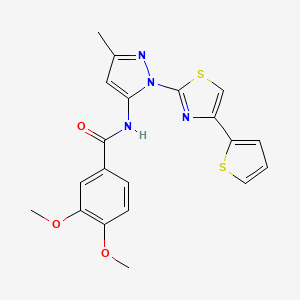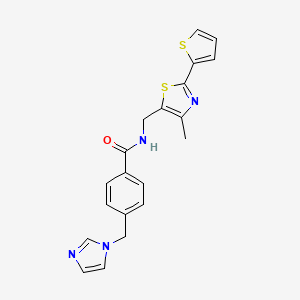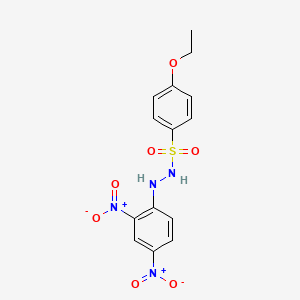![molecular formula C18H24N4O2 B2626586 Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415519-57-0](/img/structure/B2626586.png)
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. mTOR inhibitors have been widely studied for their potential therapeutic applications in cancer, neurological disorders, and metabolic diseases. In
Mecanismo De Acción
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone acts as a potent and selective inhibitor of mTOR kinase activity. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival by integrating various signals from growth factors, nutrients, and energy status. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone selectively inhibits mTORC1 activity by binding to the ATP-binding site of mTOR kinase domain, preventing its activation by upstream signaling pathways.
Biochemical and Physiological Effects:
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have significant biochemical and physiological effects in various cell types and animal models. In cancer cells, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits mTORC1 activity, resulting in the inhibition of protein synthesis, cell cycle progression, and cell proliferation. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone induces autophagy, a cellular process of self-digestion that can lead to cell death in cancer cells. In neurological disorders, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to reduce neuroinflammation and improve cognitive function by inhibiting mTORC1 activity in microglial cells. In metabolic diseases, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve insulin sensitivity and reduce adiposity by inhibiting mTORC1 activity in adipocytes and liver cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its potency and selectivity for mTOR kinase activity, which allows for precise targeting of the mTOR pathway. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurological disorders. However, one limitation is its short half-life and poor solubility, which may limit its efficacy in vivo. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to have off-target effects on other kinases, which may complicate its interpretation in experiments.
Direcciones Futuras
There are several future directions for the study of Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone and mTOR inhibitors. One direction is the development of more potent and selective mTOR inhibitors with improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict the response to mTOR inhibitors in cancer patients. In addition, the role of mTOR inhibitors in combination therapy with other anticancer agents or immunotherapy is an area of active research. The potential use of mTOR inhibitors in the treatment of neurodegenerative diseases and metabolic disorders is also an area of interest.
Métodos De Síntesis
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone was first synthesized by AstraZeneca in 2009. The synthesis method involves the reaction of 2-(4-morpholinyl)ethanol with 1-(2-bromoethyl)-2-methylbenzimidazole to form 3-(2-bromoethyl)-4-morpholinyl-1-(2-methylbenzimidazol-1-yl)propan-1-ol. This intermediate is then reacted with 1-(4-methylphenyl)azetidin-3-one to form the desired product, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, mTOR inhibitors have been shown to inhibit tumor growth and induce cell death in a variety of cancer cell lines. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to be effective in inhibiting the growth of breast cancer, prostate cancer, and glioblastoma cells. In addition, Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
In neurological disorders, mTOR inhibitors have been studied for their potential neuroprotective effects. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In metabolic diseases, mTOR inhibitors have been studied for their potential role in regulating glucose and lipid metabolism. Morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been shown to improve insulin sensitivity and reduce adiposity in animal models of obesity and type 2 diabetes.
Propiedades
IUPAC Name |
morpholin-4-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)17-19-15-5-3-4-6-16(15)22(17)14-11-21(12-14)18(23)20-7-9-24-10-8-20/h3-6,13-14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPWYDVNRNIUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(morpholine-4-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

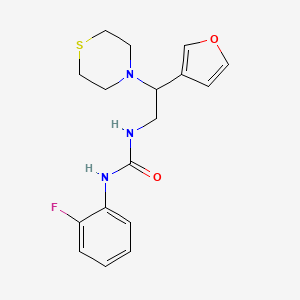
![6-(cyclopropylmethyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2626505.png)
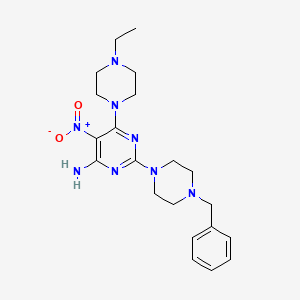
![6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2626510.png)
![2-[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2626511.png)
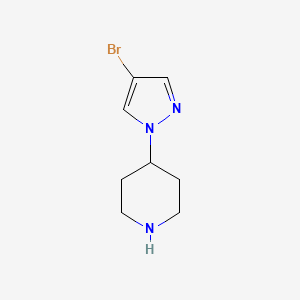
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-ethylsulfonylpropan-2-yl)prop-2-enamide](/img/structure/B2626513.png)
![5-Azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B2626514.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)

